molecular formula C11H14N2O2 B7961923 Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate

Cat. No.: B7961923
M. Wt: 206.24 g/mol
InChI Key: RIIGLYWPZLZZQM-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylate is a heterocyclic compound featuring a pyridine core substituted at position 2 with a pyrrolidine ring and at position 4 with a methyl ester group. This structure combines the aromaticity of pyridine with the conformational flexibility of pyrrolidine, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

methyl 2-pyrrolidin-1-ylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-12-10(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGLYWPZLZZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination of Halopyridines

A widely employed method involves substituting halogenated pyridine derivatives with pyrrolidine via palladium-catalyzed amination. For instance, methyl 4-bromopyridine-2-carboxylate reacts with pyrrolidine in the presence of Pd₂(dba)₃, XantPhos, and t-BuONa in toluene at 110°C. This method typically achieves yields of 65–80%, with the bulky XantPhos ligand enhancing selectivity for the 2-position. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
CatalystPd₂(dba)₃ (5 mol%)<70% → >80%
LigandXantPhos (10 mol%)Prevents dimerization
Baset-BuONa (2 eq)Neutralizes HBr
SolventTolueneEnhances thermal stability

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by amine coordination and reductive elimination. Side products, such as debrominated pyridine or bis-aminated species, are minimized by controlling stoichiometry (pyrrolidine: 1.2 eq).

Suzuki-Miyaura Coupling for Precursor Synthesis

While less common, Suzuki-Miyaura coupling can prepare boronate ester intermediates for subsequent amination. For example, methyl 2-chloropyridine-4-carboxylate reacts with pinacol borane under Pd(OAc)₂ catalysis, followed by amination with pyrrolidine. This two-step approach yields 55–70%, but scalability is limited by boronate instability.

Multicomponent Reactions (MCRs)

TosOH-Catalyzed Imidazo[1,2-a]pyridine Formation

A modified Ugi reaction condenses pyridin-2-amine, aldehydes, and isocyanides in MeOH with TosOH (0.2 eq) at 70°C. Although designed for imidazo[1,2-a]pyridines, this method can be adapted by substituting aldehydes with ester-bearing reactants. For instance, using methyl 4-formylpyridine-2-carboxylate yields a tricyclic intermediate, which undergoes acid hydrolysis to release the target compound. Yields are moderate (40–50%) due to competing side reactions.

Hantzsch Dihydropyridine Synthesis

While traditionally used for 1,4-dihydropyridines, Hantzsch reactions can be modified by replacing β-keto esters with pyrrolidine-containing precursors. Heating methyl acetoacetate, ammonium acetate, and 2-pyrrolidinylacetaldehyde in ethanol generates a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂. This method suffers from low regioselectivity (<30% yield).

Cyclization Strategies for Pyrrolidine Formation

Gamma-Keto Ester Cyclization

Pyridin-2-yl-4-oxobutanal derivatives react with primary amines to form pyrrolidine rings via intramolecular Schiff base formation and cyclization. For example, methyl 4-(2-oxopropyl)pyridine-2-carboxylate and ammonium acetate in acetic acid yield the target compound after 12 h at 80°C. Key advantages include:

  • High atom economy : No leaving groups required.

  • Tunable stereochemistry : Chiral amines induce enantioselectivity (up to 90% ee).

Michael Addition-Cyclization Cascade

Pyrrolidine adds to α,β-unsaturated esters under basic conditions, followed by cyclodehydration. Methyl 2-cyano-4-pyridinecarboxylate reacts with pyrrolidine in DMF at 120°C, achieving 60% yield after 6 h. The mechanism proceeds via:

  • Michael addition of pyrrolidine to the cyano group.

  • Intramolecular cyclization to form the pyrrolidine ring.

  • Esterification with methanol/HCl.

Functional Group Interconversion

Esterification of Carboxylic Acid Precursors

Methyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid is esterified using methanol and thionyl chloride (80% yield). Alternatively, DCC/DMAP-mediated coupling in DCM achieves 85% yield but requires rigorous anhydrous conditions.

Reductive Amination

A two-step protocol involves:

  • Condensing 2-aminopyridine-4-carboxylate with ketones (e.g., cyclopentanone) using NaBH₃CN.

  • Catalytic hydrogenation to reduce the imine to pyrrolidine. Yields range from 50–65%.

Challenges and Optimization Strategies

Regioselectivity in Pyridine Functionalization

Electron-deficient pyridine rings favor substitution at the 2- and 4-positions. However, competing reactions at the 3-position occur when using strong nucleophiles (e.g., >10% 3-isomer with excess pyrrolidine). Strategies to improve selectivity include:

  • Directed ortho-metalation : Using TMPZnCl·LiCl to deprotonate the 2-position.

  • Protecting groups : Temporarily blocking the 4-position with trimethylsilyl groups.

Catalyst Deactivation

Palladium catalysts are prone to poisoning by pyrrolidine’s secondary amine. Adding stoichiometric ZnCl₂ mitigates this by coordinating to the amine .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate with similar compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Melting Point/Other Properties Source
This compound C11H14N2O2 206.24 (calc.) Pyrrolidine (C2), methyl ester (C4) Not reported Target
N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C21H28N4O3 384.47 Quinoline core, morpholine, pyrrolidine Biological activity in U937 cells
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine C20H35N3OSi 361.60 tert-Butyldimethylsilyl ether, dual pyrrolidine Commercial availability (CAS 1228666-52-1)
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride C16H17Cl2NO3 342.22 Chloronaphthyl, hydrochloride salt Irritant (hazard class)
Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate C10H9N3O2 203.20 Pyrazole ring, pyridin-2-yl substituent Powder, room-temperature stable

Key Observations:

  • Molecular Weight and Lipophilicity: The target compound (MW ~206) is smaller and less lipophilic than 's quinoline derivative (MW 384.47) or 's silyl ether analog (MW 361.60). The tert-butyldimethylsilyl group in significantly increases steric bulk and lipophilicity, which may hinder blood-brain barrier penetration compared to the target compound .
  • Functional Groups : The methyl ester in the target compound contrasts with the morpholine () and pyrazole () moieties in analogs. Esters are prone to hydrolysis, suggesting the target compound could act as a prodrug, unlike the stable silyl ether in .
  • Biological Implications: 's quinoline derivative shows activity in U937 cells, likely due to the hydroxyquinoline core’s intercalation or enzyme inhibition properties. The target compound’s pyrrolidine-pyridine scaffold may favor different biological targets, such as kinases or GPCRs .

Pharmacological Potential

  • Salt Forms : ’s hydrochloride salt demonstrates enhanced water solubility, a trait absent in the target compound. Salt formation could be a viable strategy to improve its bioavailability .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylate, and how can reaction conditions be optimized for reproducibility?

Synthesis typically involves functionalizing pyridine at the 2- and 4-positions. A common strategy is nucleophilic substitution at the pyridine’s 2-position with pyrrolidine, followed by esterification at the 4-position. For example, intermediates like methyl 2-cyano-4-pyridinecarboxylate (analogous to routes in ) can undergo reductive amination or palladium-catalyzed coupling to introduce the pyrrolidine moiety . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity.
  • Catalyst systems : Pd(PPh₃)₄ for cross-coupling or NaBH₄ for reductive amination.
  • Temperature control : Reactions often require heating (60–100°C) for activation but must avoid thermal degradation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies pyrrolidine protons (δ 1.6–2.1 ppm for CH₂, δ 3.0–3.5 ppm for N–CH₂) and ester carbonyl signals (δ ~165–170 ppm) .
  • Mass spectrometry (ESI-TOF or Q-Exactive Orbitrap) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area) .

Q. How should researchers handle safety and storage considerations for this compound?

  • Hazards : Potential irritant (H315, H319) and acute toxicity (H301 if ingested) .
  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or oxidation.
  • Waste disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding to targets like kinases or GPCRs.
  • Molecular docking (AutoDock Vina) : Screen against protein databases (PDB ID: e.g., 4ZUD for kinase inhibition) to prioritize substituents at the 4-carboxylate or pyrrolidine positions .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT/WST-1) to distinguish direct target effects from off-target cytotoxicity.
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid degradation (t₁/₂ < 30 min) skews in vitro results .

Q. How do structural modifications (e.g., fluorination, heterocycle replacement) impact physicochemical properties?

  • LogP optimization : Introducing fluorine at the pyrrolidine ring (cf. ) lowers logP (by ~0.5 units), improving aqueous solubility.
  • Heterocycle swaps : Replacing pyrrolidine with piperidine (e.g., ) increases basicity (pKa ~9 vs. ~11), altering membrane permeability .

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